molecular formula C11H15N3O3 B3040198 (2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine CAS No. 1706444-51-0

(2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine

Cat. No. B3040198
CAS RN: 1706444-51-0
M. Wt: 237.25 g/mol
InChI Key: GFSGRMTXKGSLNZ-DTORHVGOSA-N
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Description

(2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in scientific research for its diverse applications in medicinal chemistry, drug development, and pharmacology.

Scientific Research Applications

Heterocyclic Scaffold Synthesis

Dimethyl [(2R,3R,5S)‐5‐phenylmorpholine‐2,3‐diyl]diacetate, a related morpholine derivative, serves as a versatile scaffold for synthesizing heterocyclic compounds. This demonstrates the potential of morpholine derivatives, including (2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine, in creating valuable heterocyclic building blocks for various applications (Pandey, Gaikwad, & Gadre, 2012).

Fluorescent Probes for Hypoxic Cells

A morpholine-based fluorescent probe, incorporating a 4-nitroimidazole moiety and two morpholine groups, was developed for selective detection of hypoxia in tumor cells. This highlights the application of morpholine derivatives in biomedical research for imaging disease-relevant hypoxia (Feng et al., 2016).

Antifungal Agents

2-(2-oxo-morpholin-3-yl)-acetamide derivatives, including those with modifications at the morpholine core, have been identified as potent antifungal agents against Candida and Aspergillus species. The modification of the morpholine structure, such as the introduction of a gem-dimethyl group, significantly improves plasmatic stability while maintaining antifungal activity (Bardiot et al., 2015).

Synthesis of Biologically Active Compounds

Morpholine derivatives, including 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, are significant intermediates in synthesizing a range of biologically active compounds, particularly in the field of anticancer research. These derivatives have shown potential biological activities, underlining the importance of morpholine-based structures in pharmaceutical development (Wang et al., 2016).

Polymerization Reactions

Morpholine derivatives, such as (3S,6S)-3,6-dimethyl-morpholine-2,5-dione, have been studied in the context of ring-opening polymerization reactions with metal catalysts. These studies contribute to understanding the reactivity and applications of morpholine derivatives in polymer chemistry (Chisholm et al., 2006).

properties

IUPAC Name

(2R,6S)-2,6-dimethyl-4-(3-nitropyridin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-8-6-13(7-9(2)17-8)11-10(14(15)16)4-3-5-12-11/h3-5,8-9H,6-7H2,1-2H3/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSGRMTXKGSLNZ-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6S)-2,6-Dimethyl-4-(3-nitropyridin-2-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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